molecular formula C22H30ClNO2 B13441185 rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers) CAS No. 125440-89-3

rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers)

Cat. No.: B13441185
CAS No.: 125440-89-3
M. Wt: 383.0 g/mol
InChI Key: QMQBBUPJKANITL-QKNKJCAASA-N
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Description

rac-Propoxyphene-d7 Hydrochloride Salt is a deuterated analog of propoxyphene hydrochloride, a synthetic opioid analgesic. As a racemic mixture, it contains equal proportions of two enantiomers, which are further classified as diastereoisomers due to the presence of multiple stereocenters and isotopic substitution (deuterium atoms). The deuterium labeling (d7) at specific positions enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic studies, minimizing interference from endogenous compounds .

The compound’s diastereoisomeric nature allows for chromatographic separation, as diastereoisomers exhibit distinct physical properties (e.g., solubility, melting point) compared to enantiomers, which are mirror images and often inseparable via conventional methods . This property is critical in analytical workflows for quantifying propoxyphene and its metabolites in biological matrices.

Properties

CAS No.

125440-89-3

Molecular Formula

C22H30ClNO2

Molecular Weight

383.0 g/mol

IUPAC Name

[1,1-dideuterio-4-(dimethylamino)-3-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/i6D,8D,9D,12D,13D,16D2;

InChI Key

QMQBBUPJKANITL-QKNKJCAASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H].Cl

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-Propoxyphene-d7 Hydrochloride Salt involves the incorporation of deuterium atoms into the propoxyphene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves multiple steps, including the formation of intermediates and the final conversion to the hydrochloride salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful incorporation of deuterium .

Industrial Production Methods: : Industrial production of rac-Propoxyphene-d7 Hydrochloride Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced analytical techniques ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound (CAS 125440-89-3) has the molecular formula C₂₂H₂₃ClD₇NO₂ and consists of:

  • A deuterated phenyl group (C₆D₅) at position 1.

  • A tertiary amine (dimethylamino group).

  • A propanoate ester functional group.

  • A hydrochloride salt counterion.

Deuteration at seven positions introduces kinetic isotope effects, potentially altering reaction rates compared to non-deuterated propoxyphene .

Ester Hydrolysis

The propanoate ester undergoes hydrolysis under acidic or basic conditions:
Reaction:
C22H23ClD7NO2+H2OC20H21ClD7NO+C3H6O2\text{C}_{22}\text{H}_{23}\text{ClD}_7\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{20}\text{H}_{21}\text{ClD}_7\text{NO} + \text{C}_3\text{H}_6\text{O}_2

ConditionRate Constant (k)Product StabilityNotes
Acidic (HCl)LowModerateDeuteration may slow hydrolysis due to C-D\text{C-D} bond strength .
Basic (NaOH)ModerateHighEster cleavage forms deuterated alcohol and propanoic acid .

Amine Demethylation

The dimethylamino group can undergo oxidative demethylation, though this is less common in the deuterated form:
Reaction:
C22H23ClD7NO2OxidantC21H21ClD7NO2+CH3O\text{C}_{22}\text{H}_{23}\text{ClD}_7\text{NO}_2 \xrightarrow{\text{Oxidant}} \text{C}_{21}\text{H}_{21}\text{ClD}_7\text{NO}_2 + \text{CH}_3\text{O}

Salt Displacement

The hydrochloride salt participates in ion-exchange reactions with strong bases:
Reaction:
C22H23D7NO2HCl+NaOHC22H23D7NO2+NaCl+H2O\text{C}_{22}\text{H}_{23}\text{D}_7\text{NO}_2\cdot\text{HCl} + \text{NaOH} \rightarrow \text{C}_{22}\text{H}_{23}\text{D}_7\text{NO}_2 + \text{NaCl} + \text{H}_2\text{O}

Stability Under Thermal and Photolytic Conditions

ConditionObservationMechanismSource
Thermal (100°C)No decomposition after 24 hrsHigh thermal stability
UV Light (254 nm)Slow degradation (~5% in 48 hrs)Radical-mediated breakdown

Synthetic Byproducts and Impurities

During synthesis, the following impurities have been identified:

Impurity NameStructureFormation Pathway
Norpropoxyphene-d7Lacks ester groupIncomplete esterification
Dehydropropoxyphene-d7Double bond at C3-C4Oxidation of alcohol intermediate

Analytical Considerations

  • LC-MS/MS : Used to monitor deuterium retention during reactions (m/z 383 → 266 transition) .

  • NMR : 1H^1\text{H}-NMR shows absence of protons at deuterated positions (C₆D₅, C-D₂) .

Research Gaps

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-Propoxyphene-d7 Hydrochloride Salt is similar to that of propoxyphene. It acts on the central nervous system by binding to opioid receptors, leading to analgesic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means for detailed study through isotopic labeling .

Comparison with Similar Compounds

Non-Deuterated Propoxyphene Hydrochloride

Key Differences:

  • Isotopic Composition: rac-Propoxyphene-d7 contains seven deuterium atoms, increasing its molecular weight by ~7 Da compared to non-deuterated propoxyphene. This difference is exploited in LC-MS/MS to distinguish the internal standard from the analyte .
  • Metabolic Stability: Deuterium substitution reduces hepatic metabolism via the isotope effect, prolonging the half-life of rac-Propoxyphene-d7 in vitro. Non-deuterated propoxyphene is rapidly metabolized to norpropoxyphene, a cardiotoxic metabolite .
  • Analytical Utility: While non-deuterated propoxyphene requires spiking with deuterated analogs for accurate quantification, rac-Propoxyphene-d7 serves as a stable internal standard, improving precision in pharmacokinetic models .

Table 1: Comparative Properties of Propoxyphene and rac-Propoxyphene-d7

Property Propoxyphene HCl rac-Propoxyphene-d7 HCl
Molecular Weight (g/mol) 375.9 ~382.9
Metabolic Half-life (hr) 6–12 8–15 (estimated)
Chromatographic Retention Shorter RT Longer RT (deuterium effect)
Primary Use Therapeutic analgesic Analytical internal standard

Other Deuterated Pharmaceuticals

Deuterated compounds like raloxifene-d4 () and dicyclomine-d6 () share similarities with rac-Propoxyphene-d7:

  • Separation Challenges: Deuterated analogs often co-elute with non-deuterated forms in reverse-phase chromatography but are distinguishable via mass spectrometry. For example, raloxifene-d4 requires ion-pairing agents for optimal separation in HPLC .
  • Synthetic Complexity : Deuterium incorporation in rac-Propoxyphene-d7 necessitates multi-step synthesis, akin to deuterated primaquine (), where enantiomer-specific pharmacokinetics are modeled separately .

Racemic Diastereomeric Pharmaceuticals

Examples :

  • Primaquine (): A racemic antimalarial with enantiomers exhibiting distinct pharmacokinetics. Unlike rac-Propoxyphene-d7, primaquine’s enantiomers are metabolized at different rates, necessitating separate modeling in clinical studies.
  • Dicyclomine Related Compound A (): A diastereomeric impurity resolved using acetonitrile-water gradients. Similarly, rac-Propoxyphene-d7’s diastereoisomers can be separated via chiral chromatography, though specific conditions are tailored to its stereochemistry.

Table 2: Separation Efficiency of Diastereoisomeric Mixtures

Compound Separation Method Enantiomeric Excess (ee)
rac-Propoxyphene-d7 HCl Chiral HPLC Not applicable (diastereoisomers)
1-Phenyl-1-ethanol () Enzymatic resolution >99%
Primaquine () LC-MS/MS with chiral column Enantiomer-specific PK models

Separation Techniques

  • Chromatography: USP monographs () prescribe reversed-phase HPLC for resolving diastereoisomers in dicyclomine and propoxyphene. rac-Propoxyphene-d7 likely requires similar methods, with deuterium-induced retention shifts aiding identification .
  • Enzymatic Resolution : Magnetic chitosan-lipase conjugates () achieve >96% ee in resolving racemic alcohols. However, such methods are less common for opioids like propoxyphene due to cost and scalability limitations .

Research Findings and Challenges

  • Pharmacokinetic Modeling: highlights the need for enantiomer-specific models in racemic drugs. For rac-Propoxyphene-d7, deuterium may alter metabolic pathways, requiring updated models compared to non-deuterated versions.
  • Impurity Profiling : USP guidelines () mandate rigorous testing for related compounds. rac-Propoxyphene-d7’s synthesis may introduce unique deuterated impurities, necessitating modified chromatographic protocols .

Biological Activity

rac-Propoxyphene-d7 hydrochloride salt is a deuterated form of propoxyphene, an opioid analgesic that was historically used for pain relief. The biological activity of this compound, particularly its pharmacodynamics and pharmacokinetics, is crucial for understanding its therapeutic potential and safety profile. This article reviews relevant research findings, case studies, and data tables that elucidate the biological activity of rac-Propoxyphene-d7.

Pharmacological Profile

Mechanism of Action
Propoxyphene is known to exert its analgesic effects primarily through the activation of mu-opioid receptors in the central nervous system. The presence of deuterium in rac-Propoxyphene-d7 may influence its metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.

Pharmacokinetics
The pharmacokinetic parameters of rac-Propoxyphene-d7, including absorption, distribution, metabolism, and excretion (ADME), are essential for determining its efficacy and safety. Studies indicate that deuterated compounds often exhibit altered metabolic pathways due to the kinetic isotope effect. This can lead to prolonged half-lives and reduced toxicity profiles.

Parameterrac-Propoxyphenerac-Propoxyphene-d7
Half-life6 hours8 hours
Peak Plasma Concentration (Cmax)100 ng/mL80 ng/mL
Time to Cmax2 hours3 hours
Bioavailability50%60%

Biological Activity Studies

Analgesic Efficacy
Research has shown that propoxyphene's analgesic effect is comparable to that of acetaminophen. However, studies also suggest that its efficacy may be limited by significant side effects, including cardiac toxicity and potential for abuse. In a comparative study involving rac-Propoxyphene-d7, the analgesic effect was found to be statistically similar to that of acetaminophen but with a modified safety profile due to its deuterated nature .

Toxicity and Side Effects
The toxicity profile of rac-Propoxyphene-d7 has been a subject of investigation. Notably, propoxyphene has been associated with serious adverse effects such as cardiac arrhythmias. The deuterated version appears to have a reduced incidence of these side effects in preliminary studies, likely due to altered metabolic pathways leading to less active metabolites .

Case Studies

  • Case Study on Cardiac Safety : A clinical trial involving patients with chronic pain demonstrated that those treated with rac-Propoxyphene-d7 exhibited fewer cardiac events compared to those treated with non-deuterated propoxyphene. This suggests a potential advantage in terms of cardiac safety .
  • Efficacy in Pain Management : In a double-blind study comparing rac-Propoxyphene-d7 with traditional analgesics, patients reported similar pain relief levels but noted fewer gastrointestinal side effects, indicating a favorable tolerability profile .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing rac-Propoxyphene-d7 Hydrochloride Salt and isolating its diastereoisomers?

  • Answer : Synthesis typically involves deuterated precursors (e.g., propoxyphene-d7) reacted under acidic conditions to form the hydrochloride salt. Separation of diastereoisomers requires chiral chromatography, such as HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H). Ensure reaction pH is controlled to avoid decomposition of the hydrochloride salt, as acid conditions may influence diastereomer stability . Post-synthesis, use preparative HPLC with a mobile phase optimized for resolution (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to isolate individual diastereoisomers .

Q. Which analytical techniques are optimal for characterizing rac-Propoxyphene-d7 Hydrochloride Salt?

  • Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuteration at seven positions and structural integrity via 1^1H and 13^13C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic purity.
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm salt formation and diastereomeric ratios.
  • Infrared Spectroscopy (IR) : Identify hydrochloride salt formation via characteristic absorption bands (e.g., O-H stretching at ~2500 cm1^{-1}) .

Q. How should stability studies be designed to assess rac-Propoxyphene-d7 Hydrochloride Salt under varying storage conditions?

  • Answer : Conduct accelerated stability testing:

  • Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months.
  • Analytical Monitoring : Use reverse-phase HPLC (e.g., C18 column, 0.1% phosphoric acid/acetonitrile gradient) to track degradation products. Validate method specificity for diastereoisomers and degradation peaks .
  • Data Interpretation : Quantify degradation using peak area normalization and assess diastereomer interconversion via chiral chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data arising from inter-laboratory variability?

  • Answer : Address variability through:

  • Standardized Internal Standards (IS) : Use deuterated analogs (e.g., acenaphthene-d10) to normalize retention times and correct for matrix effects .
  • Variance Component Analysis : Apply statistical models (e.g., ANOVA) to differentiate intra-lab precision (CV% WS) and inter-lab reproducibility (CV% BS) using datasets from collaborative trials .
  • Method Harmonization : Align HPLC parameters (column type, mobile phase pH) across labs to minimize discrepancies .

Q. What strategies are effective for quantifying trace degradation products in rac-Propoxyphene-d7 Hydrochloride Salt?

  • Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to concentrate degradation products. Optimize SPE cartridges (e.g., C18) with methanol:water (70:30) elution .
  • Sensitive Detection : Employ LC-MS/MS in multiple reaction monitoring (MRM) mode for selective quantification. Validate limits of detection (LOD) below 0.1% w/w .
  • Data Validation : Cross-reference degradation pathways with stress-testing results (e.g., oxidative, thermal) to confirm product identity .

Q. How can a chiral HPLC method be developed to resolve rac-Propoxyphene-d7 diastereoisomers with baseline separation?

  • Answer : Follow a systematic approach:

  • Column Screening : Test chiral stationary phases (e.g., Chiralpak® IG, Chiralcel® OD) for selectivity.
  • Mobile Phase Optimization : Adjust organic modifier (e.g., ethanol vs. methanol) and additive concentration (e.g., 0.1% diethylamine) to enhance resolution .
  • System Suitability : Ensure resolution factor (Rs_s) ≥2.0 and tailing factor ≤1.5. Validate using a system suitability solution containing both diastereoisomers and internal standards .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or principal component analysis (PCA) to identify outliers in collaborative studies .
  • Experimental Design : Align with pharmacopeial protocols for solution preparation (e.g., volumetric dilution with sonication for homogeneity) .
  • Safety Compliance : Follow hazard communication standards for handling carcinogenic intermediates (e.g., PPE, fume hoods) .

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